Methyl docos-15-enoate
Description
Methyl docos-15-enoate (C₂₃H₄₄O₂) is a monounsaturated fatty acid methyl ester (FAME) with a 22-carbon chain and a double bond at the 15th position. Such esters are typically derived via transesterification of triglycerides or esterification of free fatty acids and are used in biofuels, lubricants, and specialty chemicals .
Properties
CAS No. |
62732-79-0 |
|---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
methyl docos-15-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h8-9H,3-7,10-22H2,1-2H3 |
InChI Key |
HLHFJMYESRVIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl docos-15-enoate can be synthesized through the esterification of docosenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
Docosenoic acid+MethanolAcid catalystMethyl docos-15-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous feeding of docosenoic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure efficient conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl docos-15-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: It can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated esters.
Reduction: Saturated methyl docosanoate.
Substitution: Amide or ether derivatives.
Scientific Research Applications
Methyl docos-15-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.
Mechanism of Action
The mechanism of action of methyl docos-15-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Chain Length and Saturation
Methyl esters vary significantly in physical and chemical properties based on chain length and unsaturation:
- Chain Length Effects: Longer chains (e.g., C24 in methyl nervonate) increase melting points and reduce volatility compared to shorter esters like methyl dodecanoate (C12:0) .
- Unsaturation Impact : A double bond at position 15 (as in methyl nervonate) lowers melting points and enhances fluidity, making such esters useful in low-temperature applications .
Structural and Functional Diversity
- Linear vs. Cyclic Esters: this compound and methyl nervonate are linear unsaturated esters, whereas diterpenoid esters like sandaracopimaric acid methyl ester feature fused cyclic structures, influencing their rigidity and reactivity .
- Natural vs. Synthetic Sources: Methyl nervonate and diterpenoid esters are often isolated from plant resins or animal fats , while methyl dodecanoate is commonly synthesized for industrial use .
Analytical Characterization
- Gas Chromatography (GC) : Methyl esters such as sandaracopimaric acid methyl ester and methyl nervonate are identified via GC-mass spectrometry, with retention times and fragmentation patterns aiding structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
